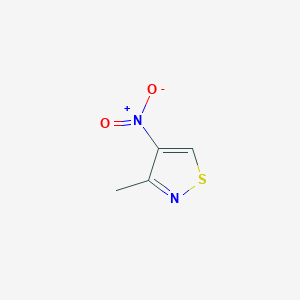

3-Methyl-4-nitroisothiazole

描述

Overview of Isothiazole (B42339) Chemistry in Contemporary Research

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in a 1,2-relationship. This arrangement of electronegative heteroatoms imparts unique properties to the isothiazole ring, making it a valuable scaffold in medicinal chemistry and materials science. rsc.org The isothiazole ring is an aromatic system, which contributes to its stability. medwinpublishers.com

Contemporary research on isothiazoles is extensive, driven by their diverse biological activities. medwinpublishers.comresearchgate.net Isothiazole derivatives have been investigated for their potential as anticancer, antiviral, antidiabetic, and antimicrobial agents. rsc.orgresearchgate.net The isothiazole heterocycle can also be found in microbicides, where it protects the molecule from enzymatic degradation, thereby prolonging its action. thieme-connect.com Furthermore, isothiazoles serve as versatile synthetic intermediates in organic chemistry. researchgate.net The development of novel synthetic methodologies and the functionalization of the isothiazole ring are active areas of investigation. researchgate.netthieme-connect.com

Significance of Nitro-Substituted Heterocycles in Modern Chemical and Biological Sciences

Nitro-substituted heterocycles are a crucial class of compounds in both chemical and biological sciences. The presence of a nitro group (-NO2) significantly influences the electronic properties of the heterocyclic ring, often enhancing its biological activity. Nitrogen-containing heterocycles are widespread in nature and form the core structure of many biologically important molecules, including vitamins, alkaloids, and antibiotics. nih.govnih.gov In fact, approximately 75% of unique small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle. nih.gov

The nitro group is a strong electron-withdrawing group, which can make the molecule more susceptible to reduction. This property is often exploited in the mechanism of action of certain drugs. researchgate.net For instance, the reduction of a nitro group can lead to the formation of reactive intermediates that can interact with cellular targets. Nitro-substituted heterocycles have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov

Historical Context and Evolution of Research on this compound

The synthesis and study of isothiazole derivatives have progressed significantly since the initial preparation of the parent isothiazole ring. medwinpublishers.com Early methods for synthesizing the isothiazole core were often complex. researchgate.net However, the discovery of a broad range of useful properties in this class of compounds spurred the development of more accessible synthetic routes. medwinpublishers.com

Research specifically focusing on this compound has explored its synthesis, spectroscopic properties, and potential as a precursor for other valuable compounds. An alternative synthesis method for this compound has been described, which also led to the discovery of a novel side-product, 3,3′-dimethyl-4,4′-dinitro-5,5′-bisisothiazole. researchgate.netresearchgate.net Extensive research has been conducted on the experimental and theoretical spectroscopic and electronic properties of this compound. researchgate.net This includes detailed vibrational assignments based on potential energy distributions and the analysis of its UV-Vis spectra to understand its electronic transitions. researchgate.netresearchgate.net Furthermore, the measured reduction potential of this compound indicates its susceptibility to reduction, a key characteristic for potential biological applications. researchgate.netresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

3-methyl-4-nitro-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c1-3-4(6(7)8)2-9-5-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWVNQQFRSJOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631708 | |

| Record name | 3-Methyl-4-nitro-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-18-3 | |

| Record name | 3-Methyl-4-nitro-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Strategies for 3 Methyl 4 Nitroisothiazole and Its Derivatives

Direct Synthetic Approaches to 3-Methyl-4-nitroisothiazole

Direct approaches are often the most straightforward methods for synthesizing this compound, typically involving the introduction of a nitro group onto the 3-methylisothiazole core.

Research has focused on developing valuable and efficient synthetic pathways for this compound. An alternative synthesis has been described in the literature, which also identified the formation of a side-product, 3,3′-dimethyl-4,4′-dinitro-5,5′-bisisothiazole, during the process researchgate.net. This highlights the complexities in controlling reaction selectivity and the potential for dimer formation under certain synthetic conditions. The experimental and computational analysis of this compound's spectral and electronic properties has been a subject of detailed research, underscoring its importance as a model compound for substituted isothiazoles researchgate.net.

The direct nitration of five-membered heterocycles is a common and well-established method for introducing a nitro group. semanticscholar.orgresearchgate.net For isothiazoles, this is typically accomplished through electrophilic nitration. The reaction generally employs a mixture of concentrated nitric acid and concentrated sulfuric acid or, under milder conditions, nitric acid with trifluoroacetic anhydride. semanticscholar.orgresearchgate.net

While literature specifically detailing the nitration of 3-methylisothiazole is specialized, the methodology is analogous to the nitration of similar heterocyclic compounds. For instance, 3-methylisoxazole is nitrated using a sulfuric acid-nitric acid mixture to yield 3-methyl-4-nitroisoxazole, demonstrating the regioselective preference for the 4-position in related azoles. researchgate.net The application of these standard nitrating conditions to 3-methylisothiazole is the most direct and conventional method for the synthesis of this compound.

Table 1: Common Nitrating Agents for Five-Membered Heterocycles

| Nitrating Agent/System | Typical Conditions | Reference |

|---|---|---|

| Conc. HNO₃ / Conc. H₂SO₄ | 0°C to room temperature | semanticscholar.orgresearchgate.net |

| Conc. HNO₃ / Trifluoroacetic Anhydride (TFAA) | 0-5°C | semanticscholar.orgresearchgate.net |

Ring-Forming Reactions for the Isothiazole (B42339) Heterocycle

Constructing the isothiazole ring from acyclic precursors is a fundamental strategy that offers versatility in introducing a wide range of substituents. thieme-connect.comresearchgate.net These methods are classified based on the bond disconnections in a retrosynthetic analysis and the number of atoms each reactant contributes to the final ring. thieme-connect.com

Intramolecular cyclization involves forming the isothiazole ring from a single molecule containing the requisite nitrogen, sulfur, and carbon atoms in a linear chain. A prominent example is the oxidative cyclization of β-iminothioamides or related precursors. thieme-connect.comgoogle.com For instance, the synthesis of 5-amino-3-methylisothiazole is achieved through the ring-closure of β-iminothiobutyramide using an oxidizing agent like hydrogen peroxide or chloramine-T. google.com This forms the 3-methylisothiazole core, which can then be further functionalized, for example, by converting the amino group to other functionalities before a subsequent nitration step. Another approach involves the solvent-free oxidative cyclization of 3-aminopropenethiones. thieme-connect.com

This strategy involves the reaction of a four-atom component (containing a C-C-C-S or similar fragment) with a one-atom component that provides the nitrogen atom. thieme-connect.comresearchgate.net A notable example is the one-pot synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters or β-ketothioamides, which serve as the four-atom source, and ammonium acetate (NH₄OAc), which provides the nitrogen atom. organic-chemistry.org This metal-free method proceeds through a sequence of imine formation, cyclization, and aerial oxidation to form the C-N and S-N bonds. organic-chemistry.org

Table 2: Example of a (4+1)-Heterocyclization Reaction

| 4-Atom Component | 1-Atom Component | Product Type | Reference |

|---|

In (3+2)-heterocyclization, the isothiazole ring is formed from a three-atom fragment and a two-atom fragment. thieme-connect.comresearchgate.net One established method is the 1,3-dipolar cycloaddition of a nitrile sulfide (a source of a C-N-S fragment) with an alkyne like dimethyl acetylenedicarboxylate, which provides the C-C fragment. medwinpublishers.com Another approach involves the reaction of α,β-unsaturated aldehydes with ammonium thiocyanate, where the thiocyanate acts as a donor of the N–S fragment. thieme-connect.com More advanced strategies include the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, which proceeds through an α-thiavinyl Rh-carbenoid intermediate to generate a variety of isothiazoles. organic-chemistry.org

Syntheses via Ring Transformations

The synthesis of the isothiazole ring system, including derivatives like this compound, can be achieved through the transformation of other heterocyclic structures. These methods offer alternative routes to the isothiazole core, often starting from more readily available precursors.

One notable strategy involves the ring transformation of 1,2,3-dithiazoles. For instance, the reaction of 4-chloro-5H-1,2,3-dithiazoles with 5-aminopyrazoles can lead to the formation of 6H-pyrazolo[3,4-c]isothiazole-3-carbonitriles. This transformation proceeds through a complex mechanism involving nucleophilic attack and rearrangement, ultimately yielding the isothiazole ring fused with a pyrazole (B372694). While this specific example leads to a fused system, the underlying principle of rearranging a dithiazole precursor highlights a potential pathway to substituted isothiazoles.

Another conceptual approach is the three-component ring transformation (TCRT) of highly electron-deficient heterocycles like 1-methyl-3,5-dinitro-2-pyridone. nih.gov This method involves the reaction of the pyridone with a ketone and a nitrogen source, such as ammonia or ammonium acetate, to generate nitro-substituted aromatic compounds. nih.gov In these reactions, the dinitropyridone acts as a synthon for the unstable nitromalonaldehyde. nih.gov By carefully selecting the ketone and nitrogen source, it is conceivable that this methodology could be adapted for the synthesis of nitro-substituted five-membered heterocycles like this compound, where the ketone precursor would provide the C4 and C5 atoms and the methyl group.

| Precursor Heterocycle | Reagents | Resulting Structure | Potential Application for this compound Synthesis |

| 1,2,3-Dithiazole | 5-Aminopyrazole | Pyrazolo[3,4-c]isothiazole | A potential route to the isothiazole core through ring transformation. |

| 1-Methyl-3,5-dinitro-2-pyridone | Ketone, Nitrogen Source | Nitropyridine or Nitroaniline | A conceptual TCRT approach to introduce the nitro group and build the isothiazole ring. |

Novel Cyclization Procedures for Isothiazole Ring Formation

Modern organic synthesis has seen the development of novel cyclization methods for the efficient construction of heterocyclic rings. For isothiazoles, these strategies often involve the formation of the key N-S bond from acyclic precursors.

A promising approach is the cyclization of α,β-unsaturated oximes. While extensively studied for the synthesis of isoxazoles (containing an N-O bond), the underlying principle of intramolecular cyclization of an oxime derivative can be conceptually extended to isothiazole synthesis. The generation of iminyl radicals from oximes through photocatalytic deoxygenation, followed by cyclization, is a known method for producing pyrrolines. rsc.org A similar strategy, perhaps involving a sulfur source, could potentially be developed for the formation of the isothiazole ring from an appropriately substituted α,β-unsaturated oxime precursor.

Electrophilic cyclization represents another powerful tool. The reaction of 2-alkyn-1-one O-methyl oximes with electrophiles like iodine monochloride (ICl) provides a high-yielding route to 3,5-disubstituted 4-haloisoxazoles under mild conditions. organic-chemistry.org This reaction proceeds through the attack of the oxime nitrogen onto the alkyne, activated by the electrophile. An analogous strategy for this compound would involve a sulfur-containing nucleophile and a suitable acyclic precursor bearing a nitro group.

| Cyclization Strategy | Precursor Type | Key Transformation | Relevance to this compound |

| Iminyl Radical Cyclization | α,β-Unsaturated Oxime | Photocatalytic deoxygenation and intramolecular cyclization | A potential strategy for N-S bond formation from an oxime-like precursor. |

| Electrophilic Cyclization | 2-Alkyn-1-one derivative | Intramolecular attack of a heteroatom onto an electrophilically activated alkyne | A plausible route to the isothiazole ring from an acyclic precursor. organic-chemistry.org |

Functionalization and Derivatization of the Isothiazole Core

Once the this compound core is synthesized, its further functionalization is crucial for creating a diverse range of derivatives. This can be achieved through reactions on the isothiazole ring itself or on its side-chains.

Nucleophilic Substitution Reactions on the Isothiazole Ring

The presence of the electron-withdrawing nitro group at the C4 position of this compound makes the isothiazole ring susceptible to nucleophilic attack. A particularly relevant reaction is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. wikipedia.orgorganic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring by a nucleophile. wikipedia.orgorganic-chemistry.org

In the context of this compound, the hydrogen atom at the C5 position is activated by the adjacent nitro group. The VNS reaction typically employs a carbanion bearing a leaving group at the α-position. organic-chemistry.org The mechanism involves the addition of the carbanion to the aromatic ring to form a σ-adduct, followed by base-induced β-elimination of the leaving group to restore aromaticity. nih.gov This methodology could be used to introduce a variety of substituents at the C5 position of the this compound ring.

| Reaction Type | Position of Substitution | Reagent Type | Mechanistic Feature |

| Vicarious Nucleophilic Substitution (VNS) | C5 | Carbanion with α-leaving group | Addition-elimination mechanism to substitute a hydrogen atom. organic-chemistry.orgnih.gov |

Cross-Coupling Methodologies for Isothiazole Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds. tcichemicals.com To apply these methods to this compound, a halogenated derivative, such as 5-halo-3-methyl-4-nitroisothiazole, would be required as a substrate.

The Suzuki-Miyaura cross-coupling reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. tcichemicals.com This reaction is known for its high functional group tolerance and has been successfully applied to a wide range of heterocyclic systems, including halo-1,2,3-triazoles and unprotected haloimidazoles. rsc.orgresearchgate.net Therefore, it is highly probable that a 5-bromo or 5-iodo derivative of this compound could be effectively coupled with various aryl or vinyl boronic acids to introduce new substituents at the C5 position.

| Cross-Coupling Reaction | Required Substrate | Reagents | Bond Formed |

| Suzuki-Miyaura | 5-Halo-3-methyl-4-nitroisothiazole | Aryl/vinyl boronic acid, Pd catalyst, Base | C-C bond at the C5 position. tcichemicals.com |

Side-Chain Functionalization of this compound Derivatives

The methyl group at the C3 position of this compound is also amenable to functionalization. One of the most common reactions for activating a methyl group adjacent to a carbonyl or a heterocyclic ring is the Aldol condensation. wikipedia.org This reaction involves the deprotonation of the α-carbon of a carbonyl compound to form an enolate, which then acts as a nucleophile. masterorganicchemistry.com

In the case of this compound, the methyl group is activated by the adjacent isothiazole ring. Treatment with a base can generate a carbanion at the methyl group, which can then react with an aldehyde or ketone in a crossed-Aldol condensation. nih.gov This reaction would lead to the formation of a β-hydroxy carbonyl compound, which can subsequently be dehydrated to yield an α,β-unsaturated derivative. This strategy provides a versatile method for elongating the side-chain at the C3 position and introducing new functional groups.

| Reaction Type | Functional Group Targeted | Reagents | Product Type |

| Aldol Condensation | C3-Methyl group | Aldehyde or Ketone, Base | β-Hydroxy carbonyl or α,β-Unsaturated derivative. wikipedia.orgnih.gov |

Green Chemistry Approaches in Isothiazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. For the synthesis of isothiazole derivatives, several green approaches can be envisioned.

Ultrasound-assisted synthesis has emerged as a powerful green tool in organic chemistry. The use of ultrasonic irradiation can significantly accelerate reaction rates, improve yields, and often allows for the use of greener solvents, such as water or ethanol. nih.govarabjchem.org For instance, the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, a related heterocyclic system, has been successfully achieved using ultrasound irradiation in aqueous media. This methodology could be adapted for the synthesis of this compound, potentially reducing reaction times and avoiding the use of hazardous organic solvents.

The use of solid-supported catalysts and solvent-free reaction conditions are other hallmarks of green chemistry. These approaches simplify product purification, allow for catalyst recycling, and minimize waste. The synthesis of thiazole (B1198619) and thiadiazole derivatives has been reported using chitosan as a green biocatalyst under ultrasound irradiation. nih.gov Such methodologies offer a more sustainable and environmentally friendly route to isothiazole derivatives.

| Green Chemistry Approach | Key Feature | Potential Application |

| Ultrasound-Assisted Synthesis | Accelerated reaction rates, use of green solvents | Synthesis of the this compound ring or its functionalization. nih.gov |

| Biocatalysis | Use of renewable and biodegradable catalysts | Environmentally friendly synthesis of isothiazole derivatives. nih.gov |

| Solvent-Free Reactions | Reduced waste and simplified purification | Grinding or solid-phase synthesis of this compound. |

Solvent-Free Reaction Conditions

The use of solvent-free, or neat, reaction conditions represents a significant step towards greener chemical synthesis. By eliminating the solvent, these methods reduce chemical waste, operational costs, and the environmental impact associated with volatile organic compounds.

A notable example is the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles, which has been achieved under solvent-free conditions. ias.ac.in This approach not only simplifies the reaction setup but also often leads to cleaner product isolation, sometimes avoiding the need for column chromatography. ias.ac.in Another environmentally benign method involves grinding reactants together, a technique that has been successfully applied to the synthesis of related isoxazole (B147169) derivatives. researchgate.net This mechanochemical approach can lead to high yields and is an excellent example of a solvent-free methodology.

| Reaction Type | Reactants | Conditions | Key Advantages |

| Aldol Condensation | 3,5-dimethyl-4-nitroisoxazole, Aromatic Aldehydes | Grinding, 10 mol% pyrrolidine | Solvent-free, one-pot, tandem reaction |

| Knoevenagel Condensation | 3,5-dimethyl-4-nitroisoxazole, Aldehydes | Neat, TiO2 NPs catalyst | Solvent-free, reusable catalyst, high yield |

Utilization of Nanocatalysts

Nanocatalysts are increasingly being employed in organic synthesis due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. Their use can lead to milder reaction conditions, shorter reaction times, and improved yields.

In the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles, nano-titania (TiO2 NPs) has been used as a solid support and recyclable catalyst. ias.ac.in This heterogeneous catalyst facilitates the reaction under solvent-free conditions and can be easily recovered and reused multiple times without a significant loss of activity, further enhancing the green credentials of the synthesis. ias.ac.in The crystalline nature of the synthesized nano-titania, confirmed by powder XRD, is crucial for its catalytic performance. ias.ac.in The application of magnetic nanocatalysts in the preparation of other heterocyclic compounds, such as pyrazoles, demonstrates the broader potential of this technology for efficient and clean chemical synthesis. nih.gov

| Nanocatalyst | Reaction | Key Features |

| Nano-titania (TiO2 NPs) | Synthesis of 3-methyl-4-nitro-5-styrylisoxazoles | Solid support, recyclable, enables solvent-free conditions, high yield |

| Fe3O4@CPTMO-phenylalanine-Ni | Synthesis of substituted pyrazoles | Magnetic, recyclable, high yields under mild conditions |

Assessment of Atom Economy and Environmental Factors

Green chemistry principles emphasize the importance of maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. nih.gov A high atom economy signifies a more efficient and less wasteful process.

The environmental impact of a chemical process can be further assessed using metrics like the E-factor (Environmental Impact Factor), which quantifies the amount of waste produced per kilogram of product. nih.govrsc.org For the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using nano-titania, green chemistry metrics such as atom economy, reaction mass efficiency (RME), and the E-factor have been calculated, demonstrating the eco-friendly nature of this methodology. ias.ac.in These calculations highlight the low environmental impact and sustainability of the protocol. ias.ac.in The goal is to design syntheses where the atom economy approaches 100%, indicating that all atoms from the reactants are incorporated into the desired product. jocpr.com

| Green Chemistry Metric | Definition | Significance in Synthesis |

| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 | Measures the efficiency of a reaction in converting reactant atoms to desired product atoms. researchgate.net |

| E-Factor | Mass of waste / Mass of product | Quantifies the amount of waste generated, providing a clear measure of the environmental impact. rsc.org |

| Reaction Mass Efficiency (RME) | Mass of isolated product / Total mass of reactants | Provides a practical measure of the reaction's efficiency, taking into account yield and stoichiometry. whiterose.ac.uk |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | A holistic metric that considers all materials used in a process, including solvents and reagents. rsc.org |

Analysis of Byproducts and Impurities from this compound Synthesis

A thorough understanding of byproduct formation is crucial for optimizing reaction conditions and ensuring the purity of the final product. The characterization of these impurities provides valuable insights into the reaction mechanism and potential side reactions.

Characterization of 3,3′-dimethyl-4,4′-dinitro-5,5′-bisisothiazole as a Side-Product

During the synthesis of derivatives from 3,5-dimethyl-4-nitroisoxazole, the formation of bisisoxazole derivatives as side-products has been observed. researchgate.net In a related context, the synthesis of energetic materials often involves the coupling of heterocyclic rings, leading to the formation of "bis" compounds. For example, 5,5′-dinitro-2H,2′H-3,3′-bi-1,2,4-triazole (DNBT) is a thermally stable energetic heterocycle. researchgate.net The characterization of such dimeric structures is essential and is typically achieved through a combination of spectroscopic and analytical techniques.

Spectroscopic Methods:

NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of the molecule.

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

X-ray Crystallography: To definitively establish the three-dimensional structure of the molecule in the solid state.

Chemical Reactivity and Transformation Pathways of 3 Methyl 4 Nitroisothiazole

Electrophilic and Nucleophilic Reactivity of the Isothiazole (B42339) Ring System

The isothiazole ring is an aromatic heterocyclic system. The presence of both a nitrogen and a sulfur atom in the ring leads to an uneven distribution of electron density. In 3-methyl-4-nitroisothiazole, this is further modulated by the substituents.

Electrophilic Reactivity : The isothiazole ring itself is generally less reactive towards electrophiles than benzene (B151609). The potent electron-withdrawing nature of the nitro group at the C4 position significantly deactivates the ring, making electrophilic aromatic substitution challenging. vanderbilt.edulibretexts.org This deactivation arises from both inductive and resonance effects, which pull electron density out of the π-system of the ring. science.gov The methyl group at the C3 position is an activating group and directs electrophiles to the ortho and para positions. studysmarter.co.uklibretexts.org However, the deactivating effect of the nitro group is dominant. Any potential electrophilic attack would most likely be directed to the C5 position, influenced by the C3-methyl group, but would require forcing conditions.

Nucleophilic Reactivity : The electron deficiency created by the nitro group makes the isothiazole ring susceptible to nucleophilic attack. nih.govyoutube.comscience.gov Nucleophiles can attack the carbon atoms of the ring, particularly those bearing the nitro group (C4) or at positions ortho or para to it. This activation towards nucleophiles is a characteristic feature of nitro-substituted aromatic and heteroaromatic compounds. pharmaguideline.com

| Position | Susceptibility to Electrophilic Attack | Susceptibility to Nucleophilic Attack | Influencing Factors |

| C5 | Most likely site for attack (if any) | Possible site for attack | Directed by C3-methyl group; activated by C4-nitro group. |

| C4 | Highly deactivated | Activated for attack | Strong deactivation by nitro group; primary site for specific reactions like VNS. |

| C3 | Substituted | Substituted | Position of the methyl group. |

Reactivity of the Nitro Group within the this compound Framework

The nitro group is the primary center of reactivity in many transformations involving this compound.

The nitro group is readily reduced to various other nitrogen-containing functional groups, such as nitroso, hydroxylamine, and ultimately, an amino group. This transformation is a cornerstone of nitro-heterocyclic chemistry. nih.govcardiff.ac.uk The reduction can be achieved using a variety of reagents, including metals in acidic media (e.g., Fe/HCl, Sn/HCl), catalytic hydrogenation (e.g., H₂, Pd/C), or other reducing agents like sodium dithionite. researchgate.netresearchgate.net

General Reduction Pathway of a Nitro Group: R-NO₂ (Nitro) → R-NO (Nitroso) → R-NHOH (Hydroxylamine) → R-NH₂ (Amino)

Mechanistic studies indicate that these reductions can proceed through complex pathways involving single-electron transfers and the formation of various intermediates. acs.org The specific product obtained often depends on the choice of reducing agent and the reaction conditions.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds, such as nitroazoles. nih.gov This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. organic-chemistry.org In the case of this compound, a VNS reaction would typically involve the attack of a carbanion, which contains a leaving group on its α-carbon, at the electron-deficient C5 position (ortho to the nitro group). nih.govorganic-chemistry.org

The mechanism involves two key steps:

Addition : A nucleophile (carbanion) adds to the aromatic ring to form a σ-adduct (a Meisenheimer-type complex). nih.gov

β-Elimination : A base induces the elimination of the leaving group from the σ-adduct, which restores the aromaticity of the ring and results in the substituted product. organic-chemistry.org

This reaction provides a direct route for introducing alkyl or other functionalized side chains onto the isothiazole ring, a transformation not readily achievable through classical electrophilic substitution due to the deactivating nature of the nitro group. nih.gov

Regioselectivity and Mechanistic Studies of this compound Reactions

The regioselectivity of reactions involving this compound is governed by the electronic directing effects of the methyl and nitro groups. libretexts.orgstudysmarter.co.uk

In nucleophilic aromatic substitution , including VNS, the nitro group is the dominant directing group. It strongly activates the ortho (C5) and para (not available in the ring) positions for attack. Therefore, nucleophilic substitution reactions on this compound are highly regioselective for the C5 position. organic-chemistry.org

Reactions with Halogenating Agents and Other Electrophiles

Halogenation is a common electrophilic aromatic substitution reaction. libretexts.orgtcichemicals.com Due to the strong deactivation of the isothiazole ring by the nitro group, the direct halogenation of this compound requires harsh conditions. Reagents like bromine or chlorine would react sluggishly, if at all, without a potent Lewis acid catalyst. msu.edu If the reaction were to proceed, it would be expected to yield the 5-halo-3-methyl-4-nitroisothiazole, based on the directing effects discussed previously. pharmaguideline.comrsc.org

Reactions with other electrophiles, such as in nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄), are also expected to be very difficult. masterorganicchemistry.com The presence of an existing nitro group makes the introduction of a second one exceptionally challenging. These reactions generally require forcing conditions and may result in low yields or decomposition of the starting material. youtube.com

| Reaction Type | Expected Major Product | Required Conditions |

| Bromination | 5-Bromo-3-methyl-4-nitroisothiazole | Br₂ with a strong Lewis acid (e.g., FeBr₃), harsh conditions. |

| Chlorination | 5-Chloro-3-methyl-4-nitroisothiazole | Cl₂ with a strong Lewis acid (e.g., AlCl₃), harsh conditions. |

| Nitration | Unlikely to proceed | Fuming HNO₃/H₂SO₄, very harsh conditions. |

| Sulfonation | Unlikely to proceed | Fuming H₂SO₄, very harsh conditions. |

Spectroscopic Characterization and Electronic Structure Elucidation of 3 Methyl 4 Nitroisothiazole

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of molecular structures. mdpi.comfgcu.edu The analysis of the vibrational modes of 3-Methyl-4-nitroisothiazole allows for the identification of its constituent functional groups and the elucidation of its structural arrangement.

The Fourier Transform Infrared (FTIR) spectrum of this compound is anticipated to exhibit a series of characteristic absorption bands corresponding to the various vibrational modes of the molecule. Theoretical calculations, typically employing Density Functional Theory (DFT) methods, are instrumental in assigning these experimental bands to specific molecular motions. scirp.org

Key expected vibrational modes for this compound would include:

C-H Vibrations: The methyl (CH₃) group would give rise to symmetric and asymmetric stretching vibrations, typically observed in the 2900-3000 cm⁻¹ region. In-plane bending and out-of-plane rocking modes are also expected at lower frequencies.

NO₂ Vibrations: The nitro (NO₂) group is characterized by strong asymmetric and symmetric stretching vibrations, generally found in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net Deformation, rocking, and wagging modes of the nitro group would appear at lower wavenumbers.

Isothiazole (B42339) Ring Vibrations: The isothiazole ring would exhibit a complex pattern of stretching and deformation modes. These include C=N, C-N, C-S, and N-S stretching vibrations, as well as in-plane and out-of-plane ring deformation modes.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | Asymmetric CH₃ stretching |

| ~2870 | Weak | Symmetric CH₃ stretching |

| ~1540 | Strong | Asymmetric NO₂ stretching |

| ~1450 | Medium | CH₃ deformation |

| ~1350 | Strong | Symmetric NO₂ stretching |

| ~1300-1500 | Medium-Weak | Isothiazole ring stretching modes |

| ~850 | Medium | C-N stretching |

| ~750 | Medium | NO₂ wagging |

| ~650 | Medium | C-S stretching |

Complementary to IR spectroscopy, FT-Raman spectroscopy provides information on the vibrational modes of a molecule. scirp.org The selection rules for Raman scattering differ from those for IR absorption, often allowing for the observation of vibrations that are weak or absent in the IR spectrum. The Raman spectrum of this compound would be particularly useful for identifying vibrations involving less polar bonds.

Key expected features in the Raman spectrum would include strong bands for the symmetric vibrations of the nitro group and the stretching modes of the isothiazole ring.

| Wavenumber (cm⁻¹) | Raman Activity | Assignment |

| ~2950 | Medium | Asymmetric CH₃ stretching |

| ~1540 | Medium | Asymmetric NO₂ stretching |

| ~1350 | Strong | Symmetric NO₂ stretching |

| ~1300-1500 | Strong | Isothiazole ring stretching modes |

| ~850 | Medium | C-N stretching |

| ~650 | Strong | C-S stretching |

To provide a precise assignment of the observed vibrational modes, a Potential Energy Distribution (PED) analysis is often performed using computational methods. mdpi.comnih.gov PED analysis quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. This allows for an unambiguous assignment of the spectral bands and a deeper understanding of the coupling between different vibrational modes within the molecule. For a molecule like this compound, PED would be crucial for disentangling the complex vibrations of the isothiazole ring and their mixing with the vibrations of the methyl and nitro substituents.

Standard quantum chemical calculations often rely on the harmonic approximation, which can lead to discrepancies between calculated and experimental vibrational frequencies. scirp.org To achieve a better correlation with experimental data, anharmonic frequency calculations can be performed. These calculations account for the anharmonicity of the potential energy surface and often provide more accurate predictions of the vibrational frequencies. Comparing the calculated anharmonic spectra with the experimental FTIR and FT-Raman spectra allows for a more reliable validation of the theoretical model and a more accurate interpretation of the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of the nuclei.

The ¹H NMR spectrum of this compound is expected to provide distinct signals for the protons of the methyl group and the proton on the isothiazole ring. The chemical shift (δ) of these protons is influenced by the electron density around them, which is in turn affected by the presence of the electron-withdrawing nitro group and the heterocyclic ring structure.

Methyl Protons (CH₃): The protons of the methyl group attached to the isothiazole ring are expected to appear as a singlet in the ¹H NMR spectrum. The exact chemical shift would be influenced by the electronic effects of the nitro group and the isothiazole ring.

Isothiazole Ring Proton: The single proton attached to the isothiazole ring would also appear as a singlet. Its chemical shift would be significantly influenced by its position relative to the nitrogen, sulfur, and nitro group substituents.

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are frequently used to predict the ¹H NMR chemical shifts. nih.goviu.edu.sa These theoretical calculations can aid in the assignment of the experimental signals.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Methyl Protons (CH₃) | ~2.5 - 3.0 | Singlet |

| Isothiazole Ring Proton | ~8.0 - 9.0 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy is a pivotal technique for elucidating the carbon framework of this compound. By analyzing the chemical shifts of the carbon atoms, their electronic environments and connectivity within the molecule can be determined. Detailed analysis of the ¹³C NMR spectrum allows for the unambiguous assignment of signals corresponding to the carbon atoms of the isothiazole ring and the methyl substituent. researchgate.net

Each carbon atom in a unique chemical environment produces a distinct signal, and the position of this signal (chemical shift, δ) is influenced by factors such as hybridization, electronegativity of adjacent atoms, and resonance effects. For this compound, the carbons of the isothiazole ring, the methyl group carbon, and the carbon atoms influenced by the electron-withdrawing nitro group can be distinguished and assigned. researchgate.net

¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Chemical Shift (δ) in ppm | Environment |

|---|---|---|

| C3 (Isothiazole ring) | Data Not Available in Search Results | Attached to methyl group and ring nitrogen |

| C4 (Isothiazole ring) | Data Not Available in Search Results | Attached to nitro group |

| C5 (Isothiazole ring) | Data Not Available in Search Results | Adjacent to ring sulfur |

| -CH₃ (Methyl group) | Data Not Available in Search Results | Attached to C3 of the isothiazole ring |

Application of Two-Dimensional (2D) NMR Techniques

To overcome the limitations of one-dimensional NMR and confirm the precise assignments of both proton (¹H) and carbon (¹³C) signals, two-dimensional (2D) NMR techniques are employed. researchgate.net These advanced experiments correlate signals from different nuclei, providing unequivocal evidence of molecular structure.

For this compound, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.

HSQC correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

The application of these 2D NMR variants was instrumental in the unambiguous assignment of all NMR signals for this compound and related intermediates in its synthesis. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its valence electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The resulting spectrum provides valuable information about the electronic structure and conjugation within the compound.

Analysis of Valence Electron Excitation and Electron Transitions

Analysis of the UV-Vis spectrum of this compound reveals the nature of its valence electron excitations. researchgate.net The presence of the isothiazole ring, a conjugated system, along with the nitro group (a strong chromophore), gives rise to characteristic absorption bands. The transitions observed are typically π → π* and n → π* transitions.

π → π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy, high-intensity absorptions.

n → π transitions* involve the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions.

The specific wavelengths (λmax) and intensities of these absorption bands are sensitive to the molecular structure and the solvent used, providing insight into the electronic properties of the molecule. researchgate.netbiointerfaceresearch.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. The molecular formula for this compound is C₄H₄N₂O₂S. chemsrc.com

Upon ionization in the mass spectrometer, this compound will form a molecular ion (M⁺). This ion can then undergo fragmentation, breaking into smaller, characteristic pieces. For related nitro-aromatic compounds, such as 2-substituted-4-arylthiazoles containing a nitro group, prominent fragmentation pathways include the elimination of the NO₂ radical or a neutral NO molecule. nih.gov A subsequent fragmentation pathway often involves the cleavage of the thiazole (B1198619) or isothiazole ring itself. nih.gov Analyzing these fragment ions allows for the confirmation of the compound's structure and molecular weight.

X-ray Diffraction (XRD) Structural Determination (for related compounds)

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule. While specific XRD data for this compound is not detailed, analysis of related thiazole and benzothiazole (B30560) derivatives provides valuable insight into the structural characteristics of such heterocyclic systems. researchgate.netresearchgate.net

Crystal structure determinations for related compounds, such as derivatives of 2-aminothiazole (B372263) and 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide, have been successfully performed. researchgate.netresearchgate.net These studies reveal precise information about:

Bond lengths and angles: Confirming the geometry of the thiazole ring and its substituents.

Crystal packing: Showing how molecules arrange themselves in the solid state through intermolecular interactions like hydrogen bonding or π-stacking.

Conformation: Determining the spatial arrangement of different parts of the molecule.

For instance, studies on similar compounds have identified monoclinic crystal systems, providing a basis for understanding the solid-state properties of this class of molecules. researchgate.net

Other Advanced Spectroscopic and Analytical Techniques

Beyond the core techniques, a deeper understanding of this compound's properties can be gained from other advanced methods.

Vibrational Spectroscopy (FT-IR/Raman): A detailed interpretation of the infrared (IR) and Raman spectra, often aided by theoretical calculations like potential energy distribution (PED) analysis, can identify the characteristic vibrational modes of the molecule. This helps to confirm the presence of specific functional groups, such as the C-NO₂ bond, the C=N and C=C bonds within the isothiazole ring, and the C-H bonds of the methyl group. researchgate.net

Computational Analysis: Theoretical calculations, such as Natural Bond Orbital (NBO) analysis, are used to investigate the electronic structure in greater detail. researchgate.net NBO analysis can quantify hyperconjugative interactions and charge delocalization within the molecule, providing insights into its stability and reactivity. researchgate.net

These combined spectroscopic and theoretical approaches provide a robust and comprehensive characterization of the molecular and electronic structure of this compound. researchgate.net

Molar Enthalpy of Vaporization Estimation

The molar enthalpy of vaporization (ΔHvap) is a critical thermodynamic property that quantifies the energy required to transform one mole of a substance from a liquid to a gaseous state at a constant temperature and pressure. This parameter is fundamental to understanding the intermolecular forces within a compound. For this compound, the molar enthalpy of vaporization has been a subject of scientific inquiry, with estimations derived from detailed spectroscopic and electronic property analyses.

Detailed Research Findings

Research into the physicochemical properties of this compound has led to the estimation of its molar enthalpy of vaporization. Through a comprehensive study that involved both experimental and theoretical approaches to elucidate the spectroscopic and electronic characteristics of the molecule, the molar enthalpy of vaporization was estimated to be 52.2 kJ/mol researchgate.net. This value provides insight into the volatility of the compound and the strength of its intermolecular interactions in the liquid phase. The estimation was part of a broader investigation that included detailed analysis of 1H and 13C NMR spectra, as well as two-dimensional variants, to unambiguously assign the signal shifts of the carbon atoms within the isothiazole ring researchgate.net.

The following table summarizes the estimated molar enthalpy of vaporization for this compound.

| Compound Name | Molar Enthalpy of Vaporization (ΔHvap) |

| This compound | 52.2 kJ/mol |

Computational Chemistry and Theoretical Studies on 3 Methyl 4 Nitroisothiazole

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

The initial step in the theoretical investigation of 3-methyl-4-nitroisothiazole involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, these calculations predict key structural parameters.

The optimized geometry reveals the planarity of the isothiazole (B42339) ring and the orientation of the methyl and nitro substituents. The nitro group is slightly twisted out of the plane of the isothiazole ring. This structural information is crucial for understanding the molecule's steric and electronic properties.

Table 1: Selected Predicted Structural Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C3-C4 | ~1.45 Å |

| Bond Length | C4-N(nitro) | ~1.47 Å |

| Bond Length | S-N | ~1.65 Å |

| Bond Angle | C3-C4-N(nitro) | ~121° |

Note: The values presented are typical approximate values derived from DFT calculations for similar structures and are for illustrative purposes.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Different combinations can yield varying results for molecular geometry and energy. A comparative analysis is often performed to identify the most reliable method for a given molecular system by benchmarking against experimental data where available.

For heterocyclic compounds like this compound, a common approach involves testing functionals such as B3LYP or M06-2X with Pople-style basis sets like 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ). Studies on similar nitro-substituted heterocycles have shown that hybrid functionals often provide a good description of both structural and electronic properties. The selection of the functional and basis set is critical for obtaining results that are in good agreement with experimental spectroscopic and structural data.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO and their energy gap (ΔE) are fundamental descriptors of molecular stability and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO is primarily localized over the isothiazole ring, particularly the sulfur atom and the C=C bond, indicating these are the most electron-rich regions. Conversely, the LUMO is predominantly centered on the nitro group (NO2), which acts as a strong electron-withdrawing group. This spatial separation of the frontier orbitals is characteristic of donor-acceptor substituted systems.

Table 2: Calculated Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 eV |

| LUMO | -3.2 eV |

Note: These energy values are representative for this class of compounds and serve as an illustration of typical DFT results.

The spatial distribution of the HOMO and LUMO allows for the prediction of reactive sites.

Nucleophilic Attack: An incoming nucleophile (electron donor) will preferentially interact with the regions where the LUMO is localized. For this compound, the LUMO's concentration on the nitro group and the adjacent C4 carbon of the isothiazole ring suggests these are the primary sites for nucleophilic attack or reduction.

Electrophilic Attack: An incoming electrophile (electron acceptor) will target the electron-rich areas defined by the HOMO distribution. Therefore, electrophilic attack is predicted to occur on the isothiazole ring itself, away from the deactivating influence of the nitro group.

The combined FMO analysis predicts that the molecule has distinct sites susceptible to electron detachment (from the ring) and electron acceptance (at the nitro group). researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their stabilization energy.

For this compound, NBO analysis reveals significant hyperconjugative interactions. researchgate.net The most prominent of these involves the delocalization of electron density from lone pair orbitals of the sulfur and nitrogen atoms of the isothiazole ring into the antibonding orbitals (π*) of the C-C and C-N bonds.

A key finding from NBO analysis is the strong electronic interaction between the isothiazole ring and the nitro group. There is a substantial delocalization of electron density from the π orbitals of the ring into the π* antibonding orbitals of the NO2 group. This donor-acceptor interaction is a major contributor to the molecule's electronic structure and stability. researchgate.net

Table 3: Significant Donor-Acceptor Interactions from NBO Analysis

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π (C=C) | π* (N-O of nitro) | > 5.0 |

| LP (S) | σ* (C-N) | ~ 2.5 |

Note: LP denotes a lone pair orbital. The table illustrates key types of interactions and representative stabilization energies.

This analysis confirms the powerful electron-withdrawing nature of the nitro group and quantifies its electronic interplay with the isothiazole ring system, providing a deeper understanding of the molecule's charge distribution and intrinsic stability. researchgate.net

Assessment of Hyperconjugative Interactions and Molecular Stability

The stability of the this compound molecule is significantly influenced by hyperconjugative interactions. These interactions involve the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital. Analysis using Natural Bond Orbital (NBO) methods provides a quantitative measure of the energetic significance of these interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N2 | π(C4-C5) | 23.31 |

| LP(1) O7 | π(N6-O8) | 28.59 |

| LP(1) O8 | π(N6-O7) | 31.95 |

| π(C4-C5) | π(N6-O7) | 18.42 |

| π(C4-C5) | π*(N6-O8) | 18.06 |

This interactive table presents the most significant hyperconjugative interactions within the this compound molecule as determined by NBO analysis. Donor NBO refers to the electron-donating orbital, Acceptor NBO is the electron-accepting orbital, and E(2) is the calculated stabilization energy.

Theoretical Prediction of Electrochemical Properties

Theoretical calculations are instrumental in predicting the electrochemical behavior of molecules, such as their tendency to accept electrons.

Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. wikipedia.orglibretexts.orgyoutube.com It is a key indicator of a compound's ability to act as an electron acceptor. For this compound, the electron affinity has been calculated using computational methods. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates that the nitrogen and oxygen atoms of the nitro group are the most probable sites for electron acceptance. wikipedia.org

A positive electron affinity value suggests that the formation of an anion is an energetically favorable process. The calculated adiabatic electron affinity (AEA) for this compound is 1.96 eV . wikipedia.org This value points to a significant propensity for the molecule to accept an electron.

The reduction potential is a measure of a chemical species' tendency to acquire electrons and thereby be reduced. Theoretical calculations can provide an estimate of this property. The susceptibility of this compound to reduction is comparable to that of 1-methyl-3-nitropyrazole and is significantly greater than that of 1-methyl-4-nitropyrazole. wikipedia.org This suggests that the isothiazole ring structure, in combination with the nitro group, facilitates the reduction process. The measured reduction potential, supported by theoretical calculations, underscores the compound's character as an electron acceptor. wikipedia.org

| Electrochemical Property | Calculated Value |

|---|---|

| Adiabatic Electron Affinity (AEA) | 1.96 eV |

This table summarizes the key theoretically predicted electrochemical property of this compound.

Molecular Dynamics (MD) Simulations

A review of the scientific literature did not yield specific studies on Molecular Dynamics (MD) simulations focused on this compound. MD simulations are a computational method for analyzing the physical movements of atoms and molecules, which can provide insights into the dynamic behavior of a compound over time.

Molecular Docking Studies for Ligand-Target Interactions

A search of available scientific literature did not identify any molecular docking studies specifically involving this compound. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, commonly used in drug discovery to predict the interaction between a ligand and its target protein.

Biological Activities and Pharmacological Potential of 3 Methyl 4 Nitroisothiazole Derivatives

Antimicrobial Efficacy

Derivatives of 3-Methyl-4-nitroisothiazole have been investigated for their ability to combat a wide range of microbial pathogens, including bacteria, fungi, and viruses.

Isothiazole (B42339) derivatives have demonstrated significant antibacterial capabilities against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net Research into related heterocyclic compounds, such as thiazole (B1198619) derivatives, has shown a broad spectrum of activity, including effectiveness against multidrug-resistant strains. nih.govnih.gov For instance, certain novel quinolinium derivatives incorporating a methylbenzo[d]thiazole moiety have shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and NDM-1 Escherichia coli. nih.gov The mechanism of action for some of these compounds involves the inhibition of the FtsZ protein, which is crucial for bacterial cell division. nih.govnih.gov Studies on various thiazole derivatives have reported activity against pathogens such as Staphylococcus aureus, Staphylococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. biointerfaceresearch.com The presence of a nitro group can also contribute to antimicrobial effects, as seen in other classes of nitroaromatic compounds. encyclopedia.pub

Table 1: Antibacterial Activity of Selected Thiazole/Isothiazole Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 3-methylbenzo[d]thiazol-methylquinolinium derivatives | MRSA, VRE, NDM-1 E. coli | Lower than methicillin (B1676495) and vancomycin | nih.govnih.gov |

| (2-aminothiazol-4-yl) methyl ester derivatives | Various bacteria | Prominent activity | biointerfaceresearch.com |

| 1,3-thiazole derivatives with 4-NO2 group | Bacillus licheniformis, Enterobacter cloacae, E. coli | Potent activity | biointerfaceresearch.com |

| 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative | Staphylococcus epidermidis | 31.25 µg/mL | mdpi.com |

| 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative | Micrococcus luteus | 15.63 µg/mL | mdpi.com |

The antifungal potential of isothiazole and related structures is well-documented. researchgate.net Studies on thiazole derivatives have shown strong antifungal effects against various Candida species, which are common opportunistic pathogens. nih.gov For example, certain thiazole derivatives containing a cyclopropane (B1198618) system exhibited very strong activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. nih.gov The mechanism for some of these compounds may involve disruption of the fungal cell wall or membrane. nih.gov Furthermore, research on 3-methyl-4-nitrobenzoate derivatives, which share structural similarities, revealed significant activity against Candida guilliermondii. scilit.com Specifically, methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate showed MIC values of 39 µM and 31 µM, respectively, against this strain. scilit.com

Table 2: Antifungal Activity of Selected Isothiazole Analogs and Related Derivatives

| Compound/Derivative Class | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Thiazole derivatives with cyclopropane | Candida albicans | 0.008–7.81 µg/mL | nih.gov |

| Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii 207 | 39 µM | scilit.com |

| Pentyl 3-methyl-4-nitrobenzoate | Candida guilliermondii 207 | 31 µM | scilit.com |

| Imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives | Candida albicans | Significant activity | nih.gov |

| Thiourea derivatives of 2-thiophenecarboxylic acid | Candida auris | Notable inhibitory effect | mdpi.com |

The isothiazole scaffold is a promising framework for the development of antiviral agents. A study on a series of 3-methylthio-5-aryl-4-isothiazolecarbonitriles demonstrated their efficacy as anti-rhinovirus agents. nih.gov Rhinoviruses are a major cause of the common cold and belong to the Picornaviridae family. nih.gov One derivative, IS-44, was identified as a specific inhibitor of group B rhinovirus serotypes. nih.gov Its mechanism of action appears to involve stabilizing the viral capsid, which inhibits the attachment of the virus to host cells. nih.gov While direct studies on this compound against HIV or measles virus are limited, related heterocyclic systems like 1,3,4-thiadiazoles and 1,2,3-triazoles have shown activity against a range of viruses, including HIV and measles virus, suggesting a potential avenue for isothiazole derivatives. arkat-usa.orgijpsr.com

Table 3: Antiviral Activity of Isothiazole Derivatives and Related Heterocycles

| Compound/Derivative Class | Virus | Observed Effect | Reference |

|---|---|---|---|

| 3-methylthio-5-aryl-4-isothiazolecarbonitriles (e.g., IS-44) | Human Rhinovirus (Picornavirus) | Inhibition of group B serotypes | nih.gov |

| 1,3,4-Thiadiazole (B1197879) derivatives | HIV-1 | Identified as promising anti-HIV-1 agents | arkat-usa.org |

| 1,3,4-Thiadiazole derivatives | Measles, Vaccinia, HSV type I and II | Useful antiviral activity | arkat-usa.org |

| 1,2,3-Triazole derivatives | Human Immunodeficiency Virus (HIV) | Significant anti-HIV activity | ijpsr.com |

Anticancer and Antitumor Properties

Derivatives containing the isothiazole ring and related heterocyclic structures have emerged as significant candidates in cancer research due to their ability to interfere with key cellular processes involved in tumor growth and progression.

Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Aurora kinases, which are key regulators of mitosis, are often overexpressed in tumors, making them an attractive therapeutic target. mdpi.comauctoresonline.org Several heterocyclic compounds, including those with thiazole and pyrazole (B372694) cores, have been developed as inhibitors of Aurora kinases. nih.govresearchgate.net These inhibitors can disrupt mitotic progression and lead to cancer cell death. researchgate.net Additionally, the MEK/ERK signaling pathway is crucial for cell proliferation and survival, and its inhibition is a validated anticancer strategy. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was shown to inhibit cell proliferation in colorectal cancer by suppressing the MEK/ERK pathway. farmaceut.org

Table 4: Kinase Inhibition by Isothiazole-Related Heterocyclic Derivatives

| Compound/Derivative Class | Target Kinase | Effect | Reference |

|---|---|---|---|

| Pyrazole-thiazolidinone derivatives | Aurora-A Kinase | Inhibitory activity | nih.gov |

| Triazole derivatives | Aurora-A Kinase | IC50s in the submicromolar range | mdpi.com |

| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative | MEK/ERK Pathway | Inhibition of MEK/ERK activation | farmaceut.org |

| Aminothiazole derivatives | Aurora Kinases | Selective inhibition | researchgate.net |

By targeting cellular machinery, isothiazole derivatives and their analogs can effectively halt the uncontrolled proliferation of cancer cells. For example, a 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to significantly inhibit the proliferation of HCT116 colorectal cancer cells, with an IC50 value of 8.04 µmol/L after 48 hours. farmaceut.org This compound also induced apoptosis and arrested the cell cycle in the G2/M phase. farmaceut.org Cell cycle arrest prevents cancer cells from dividing and is a common mechanism for antiproliferative agents. researchgate.net Studies on other related structures, such as 3-methyl-4-nitrophenol (B363926) (PNMC), have shown effects on gonadal cell proliferation and apoptosis, indicating that the nitroaromatic moiety can play a role in modulating these processes. nih.gov Research on 1,3,4-thiadiazole derivatives has also demonstrated their ability to inhibit proliferation and induce apoptosis in colon and breast cancer cell lines. nih.gov

Table 5: Effects of Isothiazole-Related Derivatives on Cancer Cell Proliferation

| Compound/Derivative Class | Cell Line | Effect | Reference |

|---|---|---|---|

| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative | HCT116 (Colorectal Cancer) | Inhibition of proliferation (IC50 = 8.04 µmol/L), G2/M cell cycle arrest | farmaceut.org |

| 3-Methyl-4-nitrophenol (PNMC) | Mouse ovarian cells | Increased expression of p21 and p27, decreased Cyclin D2 | nih.gov |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon Cancer) | Anti-proliferative effects (IC50 = 2.44 µM) | nih.gov |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast Cancer) | Anti-proliferative effects (IC50 = 23.29 µM) | nih.gov |

Induction of Apoptosis

Isothiazole derivatives have been noted for their capacity to induce apoptosis, or programmed cell death, a critical process in the elimination of damaged or cancerous cells. researchgate.net Studies on related thiazole and bis-thiazole structures indicate that these compounds can trigger apoptosis through the intrinsic, or mitochondrial, pathway. frontiersin.orgfrontiersin.org This pathway is characterized by the upregulation of pro-apoptotic genes and proteins, such as Bax and Puma, and the downregulation of anti-apoptotic genes like Bcl-2. frontiersin.org

The activation of the intrinsic apoptotic pathway by these derivatives often involves the activation of a cascade of caspase enzymes. For instance, treatment of cancer cell lines with certain thiazole derivatives has been shown to significantly increase the mRNA levels of caspase-3, caspase-8, and caspase-9. frontiersin.org Caspase-9 is a key initiator caspase in the mitochondrial pathway, and its activation leads to the subsequent activation of executioner caspases like caspase-3.

Furthermore, some thiazole derivatives have been observed to induce cell cycle arrest, often at the G1/S phase, which can be a precursor to apoptosis. nih.gov The induction of apoptosis by these compounds is a key mechanism behind their potential cytotoxic activity against various cancer cell lines. nih.govmums.ac.ir While direct studies on this compound are limited in the available literature, the broader family of isothiazole and thiazole derivatives demonstrates a clear potential for inducing apoptosis, suggesting a promising avenue for future research into the specific effects of this compound. researchgate.netresearchgate.net

Anti-inflammatory Potential

Derivatives of isothiazole have been identified as potential anti-inflammatory agents, with research pointing towards their ability to act as selective inhibitors of cyclooxygenase-2 (COX-2). The COX enzymes are central to the inflammatory process, and selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov

The anti-inflammatory activity of isothiazole and its derivatives is also linked to their immunotropic properties. medwinpublishers.comresearchgate.net For example, certain 5-amino-3-methyl-4-isothiazolecarboxylic acid derivatives have demonstrated noteworthy anti-inflammatory action. medwinpublishers.com One such derivative, 5-benzoylamino-N-(4-ethoxyphenyl)-3-methyl-4-isothiazolecarboxamide, has exhibited significant anti-inflammatory and broad antiviral activity in both in vitro and animal models. medwinpublishers.com Another related compound, known as denotivir, also possesses anti-inflammatory activity. medwinpublishers.com

The table below summarizes the in vitro cyclooxygenase inhibitory activity of some isoxazole (B147169) derivatives, which share a similar heterocyclic core with isothiazoles.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 |

| C3 | 22.57 ± 0.15 | 0.93 ± 0.01 | 24.26 |

| C5 | 35.55 ± 0.18 | 0.85 ± 0.04 | 41.82 |

| C6 | 33.95 ± 0.11 | 0.55 ± 0.03 | 61.73 |

| C7 | 122.23 ± 0.45 | 1.08 ± 0.06 | 113.19 |

| C8 | 119.01 ± 0.33 | 1.03 ± 0.05 | 115.43 |

Data sourced from in vitro inhibition of cyclooxygenases studies. nih.gov

Anticonvulsant Activity

For instance, a series of novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles have been synthesized and evaluated for their anticonvulsant activities. tandfonline.com The results from these studies indicate that certain derivatives exhibit significant protection against seizures in both the MES and PTZ models. tandfonline.com The anticonvulsant potential of these compounds underscores the importance of the thiazole scaffold in designing new antiepileptic drugs.

The following table presents the anticonvulsant activity of selected thiopyrano[2,3-d]thiazole derivatives in the subcutaneous pentylenetetrazole test.

| Compound ID | Latent period of clonic seizures (min) | Number of seizures | Mortality rate (%) |

| 12 | 15.4 ± 1.2 | 2.8 ± 0.5 | 40 |

| 14 | 18.2 ± 1.5 | 2.1 ± 0.4 | 20 |

| 16 | 16.8 ± 1.3 | 2.5 ± 0.6 | 30 |

| Sodium Valproate | 20.5 ± 1.8 | 1.8 ± 0.3 | 10 |

Data from in vivo evaluation in the subcutaneous pentylenetetrazole test. researchgate.net

Therapeutic Applications in Neurological Disorders (e.g., Alzheimer's disease)

Thiazole and its fused derivatives, such as benzothiazole (B30560), have emerged as significant pharmacophores in the research and development of therapeutic agents for neurodegenerative disorders, including Alzheimer's disease. medwinpublishers.comijpbs.com The neuroprotective effects of these compounds are a key area of investigation. nih.govnih.govrsc.org One of the primary strategies in Alzheimer's disease therapy is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Several thiazole derivatives have been synthesized and evaluated as potential AChE inhibitors. dergipark.org.tr

Furthermore, the pathology of Alzheimer's disease is characterized by the aggregation of amyloid-beta (Aβ) peptides into plaques. nih.gov Benzothiazole derivatives have been studied for their ability to bind to and potentially reduce the burden of Aβ plaques in the brain. ijpbs.com Some thiazole-based compounds have also been designed to inhibit β-secretase (BACE-1), an enzyme involved in the production of Aβ peptides. nih.gov The multifaceted approach of targeting different aspects of Alzheimer's disease pathology, such as enzymatic activity and protein aggregation, highlights the therapeutic potential of the isothiazole scaffold. nih.govresearchgate.net For example, certain thiazole sulfonamides have demonstrated neuroprotective capabilities against neuronal damage in models of Parkinson's disease, a related neurodegenerative disorder. nih.govrsc.org

Immunosuppressive Effects (in related systems)

The immunomodulatory properties of isothiazole and its chemical relatives, such as isoxazoles, have been a subject of scientific inquiry. medwinpublishers.comresearchgate.net Some derivatives have been shown to possess immunosuppressive activities. nih.gov For instance, studies on isoxazole derivatives have demonstrated their ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by mitogens like phytohemagglutinin A (PHA). nih.gov This antiproliferative effect is a hallmark of immunosuppressive action.

The mechanism behind these effects may involve the induction of apoptosis in immune cells. nih.gov For example, one study on an isoxazole derivative showed that it elicited strong increases in the expression of caspases, Fas, and NF-κB1 in Jurkat cells, which are indicative of a pro-apoptotic action that could account for its immunosuppressive properties. nih.gov In contrast, other thiazole derivatives, such as tiprotimod, have been shown to be potent immunopotentiators, stimulating both humoral and cell-mediated immune responses. nih.gov This suggests that the immunomodulatory effects of this class of compounds can be highly dependent on their specific chemical structure. Denotivir, an isothiazole derivative, is also known to have immunotropic activity. medwinpublishers.comresearchgate.net

Other Pharmacological Targets and Agonist/Antagonist Activities

A novel series of isothiazole-based phenylpropanoic acids has been discovered to act as potent agonists for the G-protein coupled receptor 120 (GPR120). nih.govnih.govacs.orgresearcher.life GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is activated by long-chain fatty acids and is expressed in tissues such as the intestines, adipose tissue, and pro-inflammatory macrophages. nih.govacs.org Upon activation, GPR120 can mediate a variety of physiological responses, including the secretion of glucagon-like peptide-1 (GLP-1), insulin (B600854) sensitization, and anti-inflammatory effects. nih.govacs.org

Structure-activity relationship studies have led to the identification of potent GPR120 agonists within this isothiazole series. nih.govnih.govacs.org For example, one optimized compound displayed good EC50 values in both calcium flux and β-arrestin assays, which are common methods for measuring GPCR activation. nih.govnih.govacs.org The EC50 value, or half-maximal effective concentration, is a measure of a compound's potency. The discovery of isothiazole derivatives as GPR120 agonists has opened up new avenues for the development of therapeutics for metabolic and inflammatory diseases. nih.govacs.orgmdpi.com

The table below shows the GPR120 agonistic activity of selected isothiazole-based phenylpropanoic acid derivatives.

| Compound ID | hGPR120 Calcium Flux EC50 (nM) | hGPR120 β-Arrestin EC50 (nM) |

| 4e | 120 | 210 |

| 4f | 155 | 141 |

Data from in vitro assays measuring human GPR120 activation. acs.org

Metabotropic Glutamate (B1630785) Receptor (mGluR1) Antagonism

Metabotropic glutamate receptors (mGluRs) are crucial G-protein-coupled receptors that modulate synaptic transmission and neuronal excitability in the central nervous system. Among the different subtypes, mGluR1 is primarily involved in excitatory neurotransmission. The isothiazole skeleton has been identified as a fundamental structure in the discovery of pharmaceutically relevant drugs, including mGluR1 antagonists. rsc.org Specifically, the core structure of 3,5-disubstituted isothiazoles is found in compounds developed as mGluR1 antagonists. rsc.org This suggests the potential for derivatives of this compound to be developed as modulators of mGluR1, leveraging the established role of the isothiazole scaffold in targeting this receptor.

Tyrosine Kinase c-Met Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of numerous human cancers, making it an attractive target for cancer therapy. While research specifically on this compound is limited in this context, studies on the closely related thiazole and pyrazolothiazole scaffolds have shown significant promise.

Researchers have designed and synthesized novel series of thiazole, thiadiazole, and pyrazolothiazole-based derivatives that demonstrate potent c-Met kinase inhibition. nih.govnih.gov

Thiazole/Thiadiazole Carboxamides: Four series of these derivatives were synthesized and evaluated for their in vitro activity against the c-Met enzyme. One promising compound, identified as 51am, emerged as a potent inhibitor in both biochemical and cellular assays and also showed efficacy against several c-Met mutants. nih.gov

Pyrazolothiazole Derivatives: A set of compounds bearing a pyrazolo[3,4-d]thiazole scaffold were evaluated as antiproliferative agents. The most promising of these demonstrated potent inhibition of c-Met, with IC50 values in the nanomolar range. nih.gov

These findings, centered on the analogous thiazole ring system, suggest that the isothiazole scaffold of this compound may also serve as a viable framework for the design of novel c-Met inhibitors.

Histone Acetyltransferase (HAT enzyme) Inhibition